molecular formula C9H9ClN4O2 B1522609 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1160748-14-0

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B1522609
CAS No.: 1160748-14-0
M. Wt: 240.64 g/mol
InChI Key: OWFGRVYJVALRJB-UHFFFAOYSA-N
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Description

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide is an organic compound that features an azide group, a chloro-substituted aromatic ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azide group. The reaction conditions often include the use of solvents such as ethanol and water, and the reactions are carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides.

    Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize methoxy groups.

Major Products

    Triazoles: Formed from the reaction of the azide group with alkynes.

    Amines: Resulting from the reduction of the azide group.

    Phenols: Produced by the oxidation of the methoxy group.

Mechanism of Action

The mechanism of action of 2-azido-N-(5-chloro-2-methoxyphenyl)acetamide largely depends on its chemical reactivity. The azide group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to the presence of both the azide group and the specific substitution pattern on the aromatic ring

Biological Activity

2-Azido-N-(5-chloro-2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C9H10ClN3O2C_9H_{10}ClN_3O_2. The presence of an azide group, along with the chloro and methoxy substituents on the phenyl ring, contributes to its unique reactivity and biological profile.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The azide group can undergo various reactions, including reduction to amines or cycloaddition reactions, which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins. This can result in modulation of critical biological pathways, including apoptosis and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, indicating that modifications to the phenyl ring can enhance activity against various pathogens. For instance, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundS. aureus< 50 µM
Similar CompoundsE. coli20–40 µM

These results suggest that structural components such as the azide group and halogen substitutions are crucial for antimicrobial efficacy.

Anticancer Activity

Research has demonstrated that related azido compounds exhibit significant anticancer activity. For example, studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines through mechanisms such as DNA damage and apoptosis induction.

CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (Colorectal)15–30
Related CompoundsMCF-7 (Breast)< 10

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with cellular targets, leading to increased cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of azido compounds. The following points summarize key findings:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) increases binding affinity to target proteins.
  • Azide Group : The azide functionality can be transformed into more reactive species, enhancing biological interactions.
  • Methoxy Group : The methoxy substitution plays a role in modulating lipophilicity and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of azido derivatives against MRSA and found that modifications at the para position significantly improved antibacterial activity compared to standard antibiotics.
  • Anticancer Mechanisms : In vitro studies on HCT116 cells showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in apoptosis.

Properties

IUPAC Name

2-azido-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(10)4-7(8)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGRVYJVALRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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